molecular formula C13H10O3 B1598128 2-(4-hydroxyphenyl)benzoic Acid CAS No. 67526-82-3

2-(4-hydroxyphenyl)benzoic Acid

Cat. No. B1598128
CAS RN: 67526-82-3
M. Wt: 214.22 g/mol
InChI Key: WJRHSYCQNCDYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxyphenyl)benzoic acid, also known as HABA, belongs to the class of organic compounds known as azobenzenes . These are organonitrogen aromatic compounds that contain a central azo group, where each nitrogen atom is conjugated to a benzene ring . It can be used for desorption of proteins, peptides, and glycoproteins, making it very advantageous for matrix-assisted laser desorption ionization mass spectrometry .


Synthesis Analysis

The synthesis of 2-(4-hydroxyphenyl)benzoic acid has been studied in the context of ESIPT inspired benzimidazole, benzoxazole, and benzothiazole . These were synthesized from 2,4-dihydroxy benzoic acid and 1,2-phenelenediamine, 2-aminophenol, and 2-aminothiophenol respectively . The synthesized compounds are fluorescent and the emission characteristics are very sensitive to the micro-environment .


Molecular Structure Analysis

The crystal structure of 2-(4-hydroxyphenyl)benzoic acid has been determined using the intrinsic phase technique and single crystal X-ray diffraction data . The chemical crystallizes in an orthorhombic crystal structure with a space group of Pbca . Within the molecule’s unit cell, there are four conformers per asymmetric unit .


Physical And Chemical Properties Analysis

2-(4-hydroxyphenyl)benzoic acid has a molecular weight of 242.23 . It is soluble in ethanol . The melting point is between 204-208 °C . The compound shows an absorption maximum (λmax) at 348 nm .

Scientific Research Applications

  • Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

    • Field : Analytical Chemistry
    • Application : “2-(4-Hydroxyphenylazo)benzoic Acid” is used as a matrix substance for MALDI-MS . It helps in the desorption of proteins, peptides, and glycoproteins, making it very advantageous for this type of mass spectrometry .
    • Methods : The compound is mixed with the sample and the mixture is irradiated with a laser. The energy absorbed by the matrix is used to ionize the sample .
    • Results : This technique allows for the analysis of biomolecules (biopolymers such as proteins, peptides and sugars) and large organic molecules (such as polymers, dendrimers and other macromolecules), which tend to be fragile and fragment when ionized by more conventional ionization methods .
  • Phenolic Acids in Plants

    • Field : Phytochemistry
    • Application : “2-(4-Hydroxyphenylazo)benzoic Acid” is a type of phenolic acid, a class of compounds that are widely studied as bioactive compounds in plants’ secondary metabolites .
    • Methods : These compounds are typically extracted from plants and then analyzed using various chromatographic and spectroscopic techniques .
    • Results : Phenolic acids, including hydroxybenzoic acids, have been found to have antioxidant, anticancer, antitumor, anti-diabetic, anti-inflammatory, antimicrobial, anticholesterolemic, antimutagenic, and antihypertensive activities . They have high commercial value and are used in the cosmetic, food, pharmaceutical, and health industries .
  • Dye Synthesis

    • Field : Organic Chemistry
    • Application : “2-(4-Hydroxyphenylazo)benzoic Acid” is an azo compound, which is a type of compound often used in the synthesis of dyes . The azo group (-N=N-) forms a chromophore, a part of a molecule responsible for its color .
    • Methods : The synthesis of azo dyes usually involves the reaction of an aromatic amine with a diazonium compound . The resulting azo compound can be further functionalized to adjust its color and other properties .
    • Results : Azo dyes are widely used in the textile, leather, and food industries due to their bright colors and high molar absorptivity .
  • Antimicrobial Activity

    • Field : Pharmacology
    • Application : Hydroxybenzoic acids, a class of compounds that includes “2-(4-Hydroxyphenylazo)benzoic Acid”, have been found to have antimicrobial activity .
    • Methods : These compounds can be tested against various types of bacteria and fungi using standard microbiological techniques .
    • Results : Hydroxybenzoic acids have been shown to inhibit the growth of certain types of bacteria and fungi, making them potential candidates for the development of new antimicrobial agents .
  • Bioactive Compounds in Food

    • Field : Food Science
    • Application : Hydroxybenzoic acids, including “2-(4-Hydroxyphenylazo)benzoic Acid”, are common phenolic acids found in various foods . They are known for their antioxidant properties and potential health benefits .
    • Methods : These compounds can be extracted from food samples and analyzed using various chromatographic and spectroscopic techniques .
    • Results : The presence of these compounds in food contributes to the antioxidant capacity of the food, which is associated with various health benefits, including reduced risk of chronic diseases .
  • Chemical Industry

    • Field : Industrial Chemistry
    • Application : “2-(4-Hydroxyphenylazo)benzoic Acid” can be used in the chemical industry for the synthesis of other compounds . For example, it can be used as a starting material for the synthesis of dyes, pharmaceuticals, and other chemicals .
    • Methods : The specific methods of application would depend on the particular synthesis process .
    • Results : The resulting compounds can have a wide range of applications in various industries .

properties

IUPAC Name

2-(4-hydroxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRHSYCQNCDYMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374733
Record name 2-(4-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4'-Hydroxy-2-biphenylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-(4-hydroxyphenyl)benzoic Acid

CAS RN

67526-82-3
Record name 4′-Hydroxy[1,1′-biphenyl]-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67526-82-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Hydroxyphenyl)benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067526823
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-hydroxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67526-82-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(4-HYDROXYPHENYL)BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J5DCJ5DQB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 4'-Hydroxy-2-biphenylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

206.5 °C
Record name 4'-Hydroxy-2-biphenylcarboxylic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032583
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

A mixture of 25 of 4-methoxybiphenyl-4-carboxylic acid, 1 1 of acetic acid and 200 ml of 48% bromic acid was refluxed for 12-14 hours and then throwninto 2.5 l of water. After cooling, the resultant crystal was collected to obtain 4'-hydroxybiphenylcarboxylic acid.
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-methoxybiphenyl-4-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 25 g of 4-methoxybiphenyl-4-carboxylic acid, 1 1 of acetic acid and 200 ml of 48% bromic acid was refluxed for 12-14 hours and then thrown into 2.5 l of water. After cooling, the resultant crystal was collected to obtain 4'-hydroxybiphenylcarboxylic acid.
Name
4-methoxybiphenyl-4-carboxylic acid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-hydroxyphenyl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
2-(4-hydroxyphenyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
2-(4-hydroxyphenyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
2-(4-hydroxyphenyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
2-(4-hydroxyphenyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
2-(4-hydroxyphenyl)benzoic Acid

Citations

For This Compound
4
Citations
JO Lay Jr - Mass spectrometry reviews, 2001 - Wiley Online Library
I. Introduction 172 II. Bacterial RNA and DNA 174 III. Recombinant Proteins 175 IV. Protein Identification 176 V. Proteomics 178 VI. Other Applications that Involve Cellular Isolates 180 …
M Tonolla, C Benagli, S De Respinis, V Gaia, O Petrini - Pipette, 2009 - pipette.sulm.ch
Mass spectrometry (MS) was developed at the beginning of the 20th century and is generally used to acquire knowledge of molecular structure based on a mass spectral pattern …
Number of citations: 7 pipette.sulm.ch
S Shishupala - Fungal Divers Res Ser, 2008 - researchgate.net
Desorption/Ionization Time-Of-Flight Mass Spectrometry (MALDI-TOF-MS) has proven itself as an extremely precise, sensitive and reliable analytical tool for the characterization of …
Number of citations: 4 www.researchgate.net
M Kostrzewa - MALDI MS, 2014 - Wiley Online Library
This is a last minute add-on chapter. It is not as comprehensive as the other chapters, but the editors considered it important, because it is the first and so far only large scale routine …
Number of citations: 2 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.